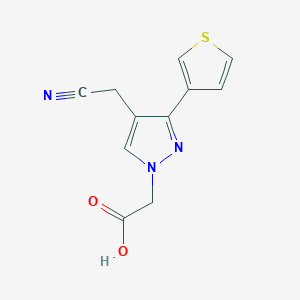

2-(4-(cyanomethyl)-3-(thiophen-3-yl)-1H-pyrazol-1-yl)acetic acid

CAS No.: 2098088-91-4

Cat. No.: VC3157910

Molecular Formula: C11H9N3O2S

Molecular Weight: 247.28 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2098088-91-4 |

|---|---|

| Molecular Formula | C11H9N3O2S |

| Molecular Weight | 247.28 g/mol |

| IUPAC Name | 2-[4-(cyanomethyl)-3-thiophen-3-ylpyrazol-1-yl]acetic acid |

| Standard InChI | InChI=1S/C11H9N3O2S/c12-3-1-8-5-14(6-10(15)16)13-11(8)9-2-4-17-7-9/h2,4-5,7H,1,6H2,(H,15,16) |

| Standard InChI Key | HWYRPOGQHBLRED-UHFFFAOYSA-N |

| SMILES | C1=CSC=C1C2=NN(C=C2CC#N)CC(=O)O |

| Canonical SMILES | C1=CSC=C1C2=NN(C=C2CC#N)CC(=O)O |

Introduction

2-(4-(cyanomethyl)-3-(thiophen-3-yl)-1H-pyrazol-1-yl)acetic acid is a complex organic compound with a molecular formula of C11H9N3O2S and a molecular weight of 247.28 g/mol . This compound features a pyrazole ring system, which is a common motif in pharmaceuticals and organic materials due to its versatility and potential biological activity.

Synthesis and Preparation

While specific synthesis methods for 2-(4-(cyanomethyl)-3-(thiophen-3-yl)-1H-pyrazol-1-yl)acetic acid are not detailed in the available literature, compounds with similar structures often involve multi-step reactions starting from simpler pyrazole derivatives. These reactions may include alkylation, arylation, and carboxylation steps to introduce the necessary functional groups.

Potential Applications

Pyrazole derivatives are known for their diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. The presence of a thiophene ring and a cyanomethyl group in this compound could enhance its interaction with biological targets, making it a candidate for further investigation in drug discovery.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume